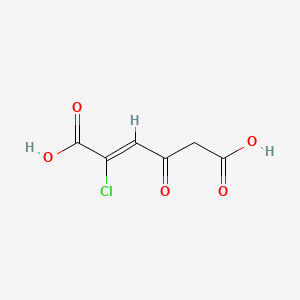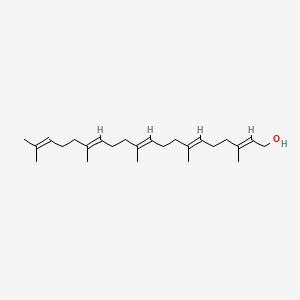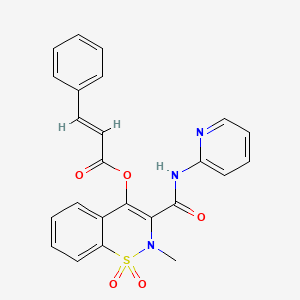
CID 5460552
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Trioxidophosphate(.2-) is a dihydrogenphosphite, an inorganic radical anion and a divalent inorganic anion.
Scientific Research Applications
Protein Function Control
- Chemically induced dimerization (CID) is a pivotal tool in studying biological processes with great precision and spatiotemporal resolution, particularly in signal transductions, membrane, and protein trafficking (Voss, Klewer, & Wu, 2015).
Gene Regulation and Editing
- The development of proteolysis-targeting chimera-based CID platforms demonstrates the versatility of CID in inducible gene regulation and editing, extending its use to in vivo applications (Ma et al., 2023).
Insight into Cell Biology
- CID has been instrumental in solving complex problems in cell biology, particularly in understanding the signaling paradox in lipid second messengers and small GTPases (DeRose, Miyamoto, & Inoue, 2013).
Spatial and Temporal Control in Living Cells
- CID, when combined with photoactivatable proteins, enables researchers to study dynamic biological processes, such as cell signaling networks, with high spatiotemporal control (Aonbangkhen et al., 2018).
Water Use Efficiency in Agriculture
- In agriculture, the application of carbon isotope discrimination (CID) helps improve water use efficiency and productivity, especially in barley breeding programs (Anyia et al., 2007).
Biomedical Research and Therapies
- CID systems, particularly those involving small-molecule CIDs, are valuable in biomedical research and have potential applications in gene and cell therapies (Keenan et al., 1998).
Mass Spectrometry Applications
- In mass spectrometry, CID techniques like nonselective collision-induced dissociation provide valuable structural information for metabolites in complex samples, such as human plasma (Zhang et al., 2009).
Label-Free Single-Molecule Quantification
- The development of a single-molecule detector for CID systems facilitates label-free quantification of key interactions in various biological processes (Wang et al., 2019).
properties
Molecular Formula |
O3P-2 |
|---|---|
Molecular Weight |
78.972 g/mol |
InChI |
InChI=1S/O3P/c1-4(2)3/q-2 |
InChI Key |
UVQGZXCFEVOXIZ-UHFFFAOYSA-N |
Canonical SMILES |
[O-]P([O-])[O] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





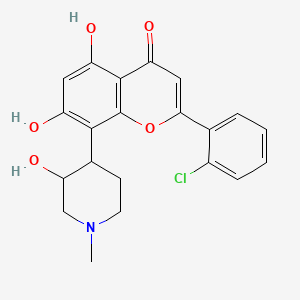
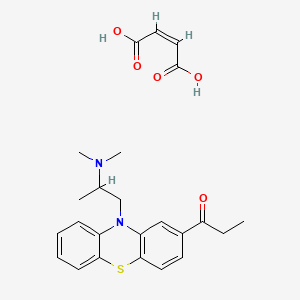
![(3S,4S,6S,8S,10R,12R,14R,16R,17Z,19Z,21Z,23Z,25Z,27S,28S)-4,6,8,10,12,14,16,27-octahydroxy-3-[(1R)-1-hydroxyhexyl]-17,28-dimethyl-1-oxacyclooctacosa-17,19,21,23,25-pentaen-2-one](/img/structure/B1233302.png)
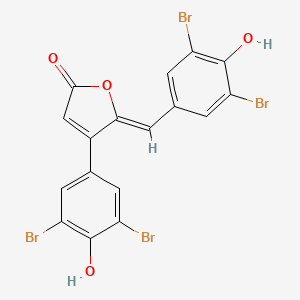
![N-[(Z)-[2-(1H-imidazol-2-yl)-1-phenylethylidene]amino]-3,4,5-trimethoxybenzamide](/img/structure/B1233304.png)

![9-Borabicyclo[3.3.1]nonane](/img/structure/B1233307.png)

